BenchChemオンラインストアへようこそ!

N-Methylparoxetine

Serotonin Transporter SSRI Binding Affinity

This compound is NOT interchangeable with other SSRIs or paroxetine derivatives. Its dual functionality is unique: (1) As USP Paroxetine Related Compound F (≥98% purity), it is the only valid reference standard for impurity profiling and analytical method validation in paroxetine manufacturing. (2) In biomedical research, it uniquely induces ROS-MAPK-mediated apoptosis while blocking late-stage autophagic flux in NSCLC cells—a phenotype absent with parent paroxetine. Procure with confidence for QC/regulatory compliance or hypothesis-driven cancer research.

Molecular Formula C20H22FNO3
Molecular Weight 343.4 g/mol
CAS No. 110429-36-2
Cat. No. B1679036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylparoxetine
CAS110429-36-2
SynonymsN-methyl Paroxetine, Paroxetine-Related Compound F
Molecular FormulaC20H22FNO3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
InChIKeyMOJZPKOBKCXNKG-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylparoxetine CAS 110429-36-2: A Paroxetine Derivative with Defined SSRI Activity and Emerging Non-Canonical Antitumor Functions for Research and Industrial Application


N-Methylparoxetine (CAS 110429-36-2), also designated as Paroxetine-Related Compound F, is a tertiary amino compound classified within the benzodioxole class [1]. It is structurally derived from the selective serotonin reuptake inhibitor (SSRI) antidepressant paroxetine, distinguished by the methylation of the piperidine nitrogen atom [2]. This compound exhibits high-affinity binding to the serotonin transporter (SERT) and functions as a potent serotonin uptake inhibitor . In addition to its well-characterized role as a reference standard for pharmaceutical impurity analysis and as a key intermediate in the synthesis of paroxetine, recent primary research has identified a distinct, non-canonical activity profile for N-methylparoxetine involving the induction of apoptosis in non-small cell lung cancer (NSCLC) cells via activation of the ROS-MAPK pathway and concurrent inhibition of autophagic flux [3].

Why N-Methylparoxetine Cannot Be Substituted by Other Paroxetine Analogs in Targeted Research or Quality Control Workflows


Generic substitution of N-methylparoxetine with other SSRI-class compounds or paroxetine derivatives is scientifically invalid due to a dual functionality that is not shared by its closest analogs. First, in quality control and pharmaceutical manufacturing, the compound's specific N-methyl modification is the defining structural basis for its use as an official USP Reference Standard (Paroxetine Related Compound F) . Substitution with unmethylated paroxetine or other SSRIs like fluoxetine would fail to meet regulatory identification and quantification requirements for impurity profiling . Second, for biomedical research applications, N-methylparoxetine possesses a unique and quantifiable anticancer mechanism involving the induction of mitochondrial impairment and the blockage of autophagic flux at a late stage, an activity not observed with parent paroxetine or other SSRIs [1]. Therefore, selecting an alternative compound would either compromise analytical method validity or eliminate the specific dual apoptotic phenotype under investigation, rendering it unsuitable for procurement in either regulated or hypothesis-driven scientific contexts.

Quantitative Comparative Evidence for N-Methylparoxetine: SERT Affinity, 5-HT Reuptake, and NSCLC Cytotoxicity


SERT Binding Affinity: N-Methylparoxetine vs. Paroxetine and Fluoxetine

N-Methylparoxetine demonstrates high-affinity binding to the serotonin transporter (SERT), a key mechanism in its activity profile. It inhibits [3H]paroxetine binding to rat cortical membranes with a Ki of 4.3 nM . This binding affinity is comparable to that of the parent drug paroxetine, which exhibits an IC50 of 4 nM in similar assays, indicating that the N-methyl modification does not abolish high-affinity SERT interaction [1]. In contrast, other SSRIs like fluoxetine show a significantly weaker affinity, with a reported IC50 of 19 nM in comparable experimental systems [1].

Serotonin Transporter SSRI Binding Affinity

Functional Serotonin Uptake Inhibition: Comparative IC50 Values

The functional consequence of SERT binding is the inhibition of serotonin (5-HT) reuptake. N-Methylparoxetine inhibits 5-HT uptake in rat brain synaptosomes with an IC50 value of 22 nM . This potency is within a similar order of magnitude to paroxetine, which has a reported EC50 of 21 nM in a comparable functional assay [1]. The compound is substantially more potent than fluoxetine in this functional assay, which exhibits an EC50 of 249 nM [1].

Serotonin Uptake Functional Assay Synaptosomes

Cytotoxicity and Apoptosis Induction in NSCLC: N-Methylparoxetine vs. Parent Paroxetine

A primary research study has identified a unique, non-SSRI mediated activity for N-methylparoxetine. It induces apoptosis in NSCLC cells (NCI-H1299 and NCI-H1650) with IC50 values of 36.97 μM and 45.43 μM, respectively [1]. Critically, the study demonstrates that this effect is mediated by a dual mechanism of mitochondrial impairment and blockade of autophagic flux, a phenotype not exhibited by the parent compound paroxetine [2]. Paroxetine hydrochloride was shown to induce apoptosis via the ROS-MAPK pathway, but N-methylparoxetine's additional ability to inhibit lysosomal acidification and block autophagic flux at a late stage represents a distinct functional differentiation [1].

NSCLC Apoptosis Autophagy

Validated Application Scenarios for Procuring N-Methylparoxetine (CAS 110429-36-2) Based on Quantitative Evidence


Pharmaceutical Quality Control: USP Reference Standard for Impurity Profiling

In the pharmaceutical industry, N-methylparoxetine is procured specifically as 'Paroxetine Related Compound F' for use as a reference standard in the development and validation of analytical methods for paroxetine drug substance and finished product. Its defined chromatographic properties and high purity (≥98%) are essential for quantifying this specific process-related impurity or potential degradation product, ensuring compliance with regulatory specifications for drug safety and purity [REFS-1, REFS-2].

Chemical Synthesis: A Key Intermediate for Paroxetine Manufacturing

As a protected intermediate in the synthesis of the antidepressant paroxetine, N-methylparoxetine is procured in larger quantities by API manufacturers. Patented processes utilize this compound in a dealkylation step to yield the active pharmaceutical ingredient. The procurement of high-purity N-methylparoxetine is a critical requirement for optimizing yield and purity in this established synthetic route [REFS-3, REFS-4].

Oncology Research: A Tool Compound for Studying Autophagy-Apoptosis Crosstalk

For academic and biopharmaceutical laboratories studying non-small cell lung cancer (NSCLC) and other malignancies, N-methylparoxetine serves as a specialized tool compound to dissect the interplay between mitochondrial dysfunction and autophagic flux. Its unique and quantifiable ability to induce ROS-MAPK-mediated apoptosis while simultaneously blocking late-stage autophagy provides a chemical probe that is distinct from both parent paroxetine and canonical autophagy inhibitors, enabling novel mechanistic investigations [3].

Neuroscience Research: A High-Affinity SERT Ligand

Given its high-affinity binding to the serotonin transporter (Ki = 4.3 nM) and potent functional inhibition of 5-HT uptake (IC50 = 22 nM), N-methylparoxetine is procured for neuroscience research as a reliable and potent SSRI-derivative tool. It can be used in in vitro and ex vivo studies to modulate serotonergic signaling in a manner analogous to paroxetine, providing a well-characterized chemical probe for investigating serotonin-related physiology and pharmacology [REFS-6, REFS-7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylparoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.